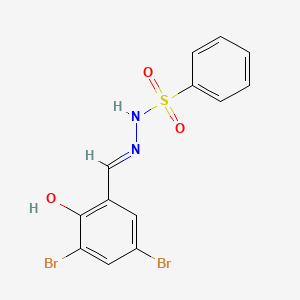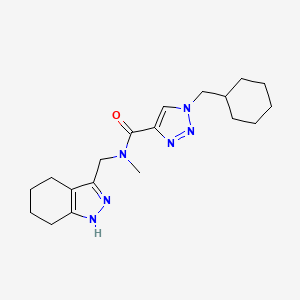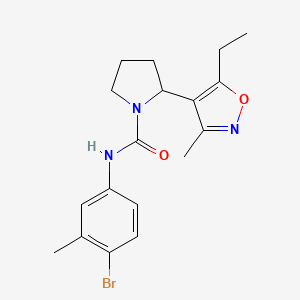![molecular formula C20H24N2O4S B6134585 N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide](/img/structure/B6134585.png)
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide, also known as ADAM8 inhibitor, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor works by binding to the active site of N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide protein, thereby blocking its activity. N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide is known to play a role in cell migration, invasion, and proliferation, which are important processes in the development and progression of various diseases.
Biochemical and Physiological Effects
Studies have shown that N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor can inhibit the growth and migration of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of asthma and arthritis. Additionally, N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor in lab experiments is its specificity towards N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide protein. This allows for more targeted studies and reduces the likelihood of off-target effects. However, one limitation is that N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor may not be effective in all types of diseases, as the role of N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide protein may vary depending on the disease.
Direcciones Futuras
There are several potential future directions for N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor research. One direction is to further investigate its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases. Another direction is to study its potential use in combination with other drugs to enhance its efficacy. Additionally, research can focus on developing more potent and selective N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitors with fewer side effects.
Métodos De Síntesis
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor is synthesized by reacting 4-acetylphenyl isocyanate with 3-(diethylamino)sulfonyl-4-methylbenzylamine. The reaction takes place in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the pure N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor.
Aplicaciones Científicas De Investigación
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide inhibitor has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and asthma. It has been found to inhibit the activity of a protein called N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]-4-methylbenzamide, which is involved in the progression of these diseases.
Propiedades
IUPAC Name |
N-(4-acetylphenyl)-3-(diethylsulfamoyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-5-22(6-2)27(25,26)19-13-17(8-7-14(19)3)20(24)21-18-11-9-16(10-12-18)15(4)23/h7-13H,5-6H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBEAUXCQRNIHAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-3-(diethylsulfamoyl)-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-oxybis[2-(3-pyridinyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B6134514.png)

![N-[4-({4-[(2-thienylcarbonyl)amino]benzoyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B6134530.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-4(3H)-quinazolinone](/img/structure/B6134548.png)
![1-(cyclohexylmethyl)-5-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1H-imidazole](/img/structure/B6134552.png)

![N-(3-methoxypropyl)-6-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6134566.png)
![1-(2-methylphenyl)-4-(1-{[(4-methyl-1,3-thiazol-2-yl)thio]acetyl}-3-piperidinyl)piperazine](/img/structure/B6134570.png)
![2,2-dimethyl-N-(3-{[3-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]methyl}pyridin-2-yl)propanamide](/img/structure/B6134573.png)

![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B6134609.png)